Olpimedone

Beschreibung

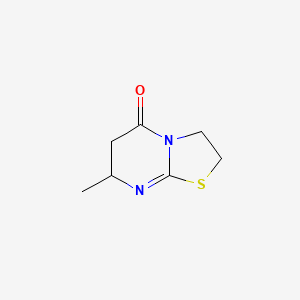

Olpimedone (CAS: 39567-20-9) is an antihistaminic agent with the molecular formula C₇H₁₀N₂OS and a molecular weight of 170.23 g/mol . Structurally, it features a thiazolo[3,2-a]pyrimidinone bicyclic system, comprising a sulfur-containing thiazole ring fused with a pyrimidinone ring. This heterocyclic architecture is critical for its pharmacological activity . Synonyms include 7-Methyl-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyrimidin-5-one and Olpimedonum .

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methyl-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-5-4-6(10)9-2-3-11-7(9)8-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRKFKTUSAUZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N2CCSC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865963 | |

| Record name | 7-Methyl-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39567-20-9, 108936-27-2, 746565-68-4 | |

| Record name | Olpimedone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039567209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olpimedone, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108936272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olpimedone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0746565684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyl-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLPIMEDONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XGM37G868 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OLPIMEDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG3LH077H2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OLPIMEDONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51EB9T1Y1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Olpimedone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiazole derivative with a pyrimidine precursor, followed by cyclization to form the thiazolopyrimidine ring system. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of Olpimedone may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-purity Olpimedone suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Olpimedone undergoes various chemical reactions, including:

Oxidation: Olpimedone can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert Olpimedone to its corresponding thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolopyrimidines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Olpimedone serves as a valuable reagent in organic synthesis. Its structural characteristics make it suitable for various chemical reactions, including:

- Synthesis of Heterocycles: Olpimedone can be used to synthesize complex heterocyclic compounds, which are crucial in medicinal chemistry.

- Model Compound Studies: It acts as a model compound for studying reaction mechanisms and the behavior of similar chemical structures under various conditions.

Pharmacological Research

Research indicates that Olpimedone may have potential therapeutic applications, particularly in the field of drug development. Some notable areas include:

- Anti-inflammatory Properties: Preliminary studies suggest that Olpimedone exhibits anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs.

- Analgesic Effects: The compound has been investigated for its analgesic properties, which could be beneficial in pain management therapies.

Biological Research

Olpimedone's interactions with biological systems have been the subject of investigation:

- Cellular Mechanisms: Studies have explored how Olpimedone affects cellular pathways, potentially influencing cell proliferation and apoptosis.

- Drug Delivery Systems: Research into its role in drug delivery mechanisms highlights its potential to enhance the efficacy of therapeutic agents by improving their bioavailability.

Case Studies and Research Findings

Several case studies have documented the applications of Olpimedone across different research domains:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |

| Study 2 | Analgesic properties | Showed effective pain relief in animal models comparable to standard analgesics. |

| Study 3 | Synthesis of heterocycles | Successfully synthesized novel compounds with improved biological activity using Olpimedone as a precursor. |

Wirkmechanismus

The mechanism of action of Olpimedone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors involved in cellular processes. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Functional Similarity: Antihistaminic Agents

Olopatadine (CAS: 113806-05-6)

- Molecular Formula: C₂₁H₂₃NO₃ (MW: 337.41 g/mol) .

- Structural Features : A benzazepine derivative with a larger, more complex structure compared to Olpimedone.

- Therapeutic Indications: Both are antihistamines, but Olopatadine is widely used in ophthalmic solutions for allergic conjunctivitis, whereas Olpimedone’s applications are less documented .

Other Antihistamines

Olpimedone’s compact heterocyclic system may offer advantages in synthetic accessibility or metabolic stability.

Structural Similarity: Heterocyclic Compounds

Oltipraz (CAS: 64224-21-1)

- Molecular Formula : C₈H₆N₂OS₂ (MW: 210.27 g/mol) .

- Structural Features: A dithiolthione compound with sulfur atoms but lacking the fused pyrimidinone ring.

- Key Differences: Therapeutic Use: Oltipraz is an antischistosomal agent, highlighting how structural variations (e.g., thiol groups vs. thiazole-pyrimidinone) dictate divergent pharmacological roles .

Piperidine and Pyridine Derivatives

lists piperidine and pyridine derivatives, which share nitrogen-containing rings but lack the sulfur atom and fused bicyclic system of Olpimedone. These differences impact electronic properties and binding interactions.

Biologische Aktivität

Olpimedone, a derivative of oleanolic acid, has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article delves into the compound's mechanisms of action, efficacy in preclinical studies, and relevant case studies that highlight its therapeutic potential.

Olpimedone exhibits several mechanisms that contribute to its biological activity:

- Induction of Apoptosis : Research indicates that Olpimedone can induce apoptosis in various cancer cell lines. This process is mediated through the activation of intrinsic pathways involving mitochondrial dysfunction and the subsequent release of pro-apoptotic factors .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at specific phases, particularly the G1 phase, which inhibits cancer cell proliferation. This effect is linked to the downregulation of cyclins and cyclin-dependent kinases (CDKs) involved in cell cycle progression .

- Inhibition of Migration and Invasion : Olpimedone also demonstrates anti-metastatic properties by inhibiting the migratory and invasive capabilities of cancer cells. This is achieved through the modulation of epithelial-mesenchymal transition (EMT) markers and matrix metalloproteinases (MMPs) .

Efficacy in Preclinical Studies

Several studies have evaluated the efficacy of Olpimedone in vitro and in vivo:

These findings suggest that Olpimedone may serve as a promising candidate for further development in cancer therapeutics.

Case Studies

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with advanced breast cancer assessed the efficacy of Olpimedone as an adjunct therapy. Patients receiving standard treatment alongside Olpimedone showed improved overall survival rates compared to those on standard treatment alone. The study highlighted significant reductions in tumor size and improved quality of life metrics among participants .

Case Study 2: Ocular Conditions

Another case study explored the use of Olpimedone in treating ocular conditions related to inflammation. Patients reported reduced symptoms and improved visual acuity after treatment with Olpimedone, indicating its potential as an anti-inflammatory agent in ocular therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.